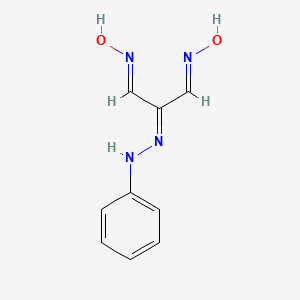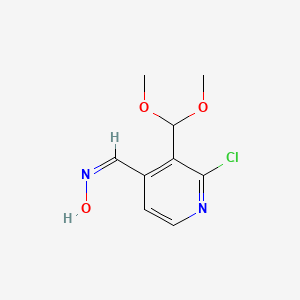![molecular formula C10H9BrN2O2 B1417885 Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1171424-92-2](/img/structure/B1417885.png)
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
概要
説明
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities . The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of antituberculosis agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the halogenation of 2-methylimidazo[1,2-a]pyridine, followed by esterification to introduce the methyl ester group . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to enhance the efficiency and scalability of the synthesis process . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学的研究の応用
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antituberculosis agents due to its activity against multidrug-resistant and extensively drug-resistant tuberculosis strains.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Its unique structural features make it useful in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with molecular targets in the biological system. It is believed to inhibit specific enzymes or proteins essential for the survival and proliferation of pathogens, such as Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt critical biological processes makes it a promising candidate for drug development .
類似化合物との比較
Similar Compounds
- 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
- 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine
Uniqueness
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and bioavailability, making it more effective in biological applications compared to similar compounds .
特性
IUPAC Name |
methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-3-7(11)9-12-8(10(14)15-2)5-13(9)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFZRFNEABRZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656838 | |
| Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171424-92-2 | |
| Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


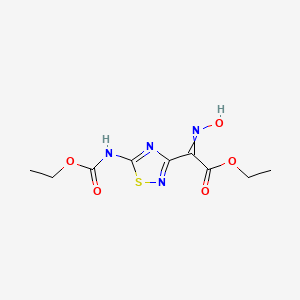
![8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417806.png)
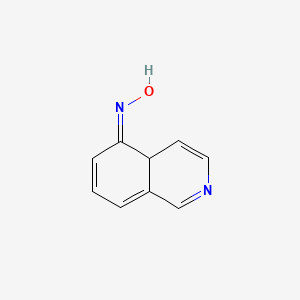
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417810.png)
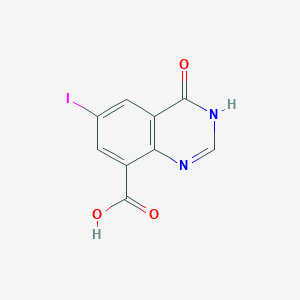
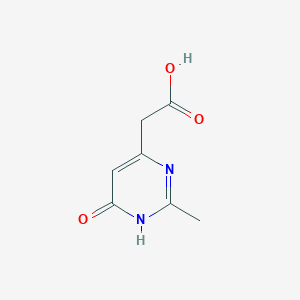
![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)
![1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one](/img/structure/B1417816.png)
![1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417817.png)
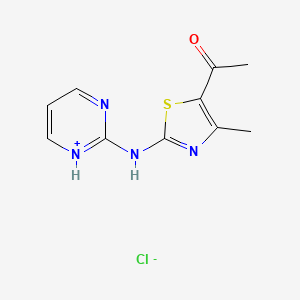
![N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1417819.png)
